molecular formula C14H10ClNO B8669181 4-[(3-Chlorophenyl)methoxy]benzonitrile

4-[(3-Chlorophenyl)methoxy]benzonitrile

Cat. No. B8669181
M. Wt: 243.69 g/mol
InChI Key: YQKVEQXEIWAJGQ-UHFFFAOYSA-N
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Patent
US05250551

Procedure details

To a solution of 5×10-2 mole of 4-hydroxy benzonitrile (VIl) in 100 ml of DMF are added little by little 5×10-2 mole of NaH so as to obtain a temperature of 25° C. Then the solution is heated to 50° C. until the release of hydrogen ceases. After cooling to 0 ° C., 5×10-2 of 3-chloro benzyl chloride (VIII) is added little by little. The reaction mixture is heated to 40 ° C. for one hour then poured into 300 ml of iced water. The resultant solid is separated by filtration then recrystallized in an ethanol-water mixture, which leads to the expected compound.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[H-].[Na+].[H][H].[Cl:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH2:18]Cl>CN(C=O)C.O>[Cl:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH2:18][O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
0.05 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a temperature of 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 40 ° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resultant solid is separated by filtration
CUSTOM
Type
CUSTOM
Details
then recrystallized in an ethanol-water mixture, which

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(COC2=CC=C(C#N)C=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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